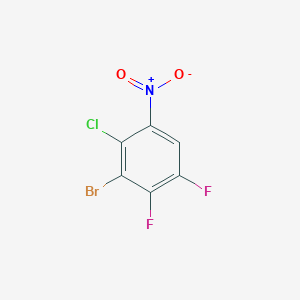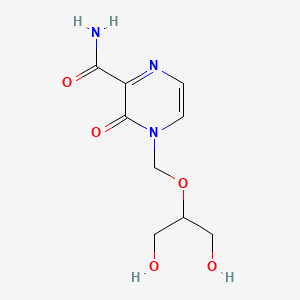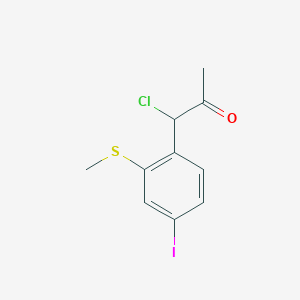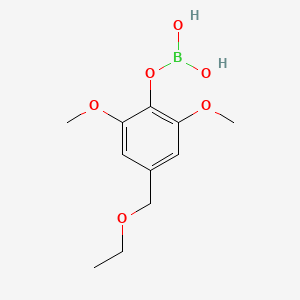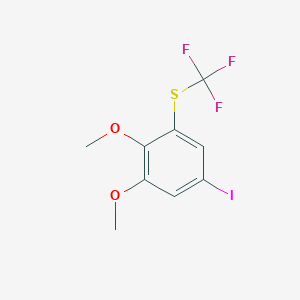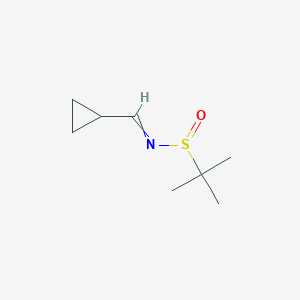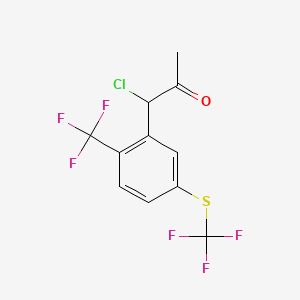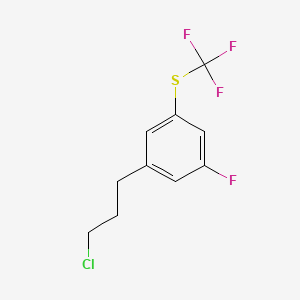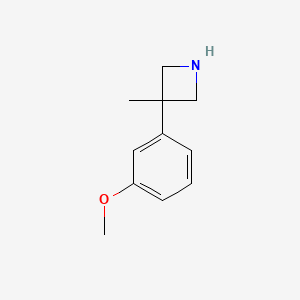
3-(3-methoxyphenyl)-3-methylazetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methoxyphenyl)-3-methylazetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the azetidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-3-methylazetidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-methoxyphenylacetonitrile with methylamine in the presence of a base can lead to the formation of the desired azetidine compound . The reaction typically requires controlled temperature and pressure conditions to ensure the formation of the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
3-(3-Methoxyphenyl)-3-methylazetidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can be performed using reagents like alkyl halides or acyl chlorides to introduce new substituents onto the azetidine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can lead to the formation of a hydroxyl group, while reduction of the azetidine ring can yield a more saturated compound with different functional groups.
科学研究应用
3-(3-Methoxyphenyl)-3-methylazetidine has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(3-methoxyphenyl)-3-methylazetidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
3-(3-Methoxyphenyl)-3-methylazetidine can be compared with other similar compounds to highlight its uniqueness:
3-(4-Methoxyphenyl)-3-methylazetidine: This compound has a similar structure but with the methoxy group at a different position on the phenyl ring, leading to different chemical and biological properties.
3-(3-Methoxyphenyl)-3-ethylazetidine: The presence of an ethyl group instead of a methyl group can alter the compound’s reactivity and interactions with molecular targets.
3-(3-Methoxyphenyl)-3-methylpyrrolidine: This compound has a five-membered ring instead of a four-membered azetidine ring, resulting in different structural and functional characteristics.
属性
CAS 编号 |
66968-19-2 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC 名称 |
3-(3-methoxyphenyl)-3-methylazetidine |
InChI |
InChI=1S/C11H15NO/c1-11(7-12-8-11)9-4-3-5-10(6-9)13-2/h3-6,12H,7-8H2,1-2H3 |
InChI 键 |
KATCZHLLWHRLRC-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNC1)C2=CC(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


